![molecular formula C13H10N4OS B11516702 1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone CAS No. 5454-50-2](/img/structure/B11516702.png)
1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone
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Overview
Description
1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone is an organic compound characterized by the presence of a phenyl group attached to an ethanone moiety, which is further linked to a purinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and 6-mercaptopurine.
Formation of Ethanone Moiety: Phenylacetic acid is converted to phenylacetyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The phenylacetyl chloride is then reacted with 6-mercaptopurine in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or purinyl positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated derivatives, substituted purines
Scientific Research Applications
1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids
Pathways Involved: Inhibition of enzyme activity, modulation of signaling pathways, and interference with DNA/RNA synthesis
Comparison with Similar Compounds
Similar Compounds
1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-phenyl-2-(7H-purin-6-ylsulfanyl)ethane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
Uniqueness
1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone is unique due to its combination of a phenyl group, a purinylsulfanyl group, and a ketone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-Phenyl-2-(7H-purin-6-ylsulfanyl)ethanone is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, synthetic routes, and relevant case studies.
Chemical Structure and Properties
The compound features a purine ring connected to a phenyl group and a sulfanyl moiety , which enhances its reactivity. The chemical formula of this compound is C13H12N4OS. The presence of the purine scaffold is significant as it plays a crucial role in various biological processes, including cellular signaling and metabolism.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound may have antimicrobial effects, making it a candidate for further research in infectious diseases.
- Anticancer Potential : The compound has been investigated for its potential to inhibit cancer cell proliferation. Research suggests that it may affect pathways related to cell growth and apoptosis, although specific mechanisms remain to be elucidated.
Interaction Studies
Research into the binding affinity of this compound with various biological targets has shown promising results. The compound's structural similarity to other purine derivatives allows it to interact with enzymes and receptors involved in critical cellular functions.
Table 1: Comparison of Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-(9H-purin-6-ylsulfanyl)acetohydrazide | Contains a hydrazide group | Exhibits different biological activities due to hydrazide functionality |
1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone | Methoxy substituent on phenyl | Enhanced solubility and altered pharmacokinetics |
2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline | Quinoxaline framework | Potentially different biological targets due to quinoxaline structure |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. Further mechanistic studies are necessary to understand the pathways involved.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against several bacterial strains. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. This suggests that it may serve as a lead compound for developing new antimicrobial agents.
Research Findings
The exploration of this compound is still in its early stages, but initial findings suggest:
- High Binding Affinity : The compound shows promising binding affinity with various enzymes involved in metabolic pathways.
- Potential as a Drug Candidate : Due to its diverse biological activities, it could be developed into a multi-target drug.
- Need for Further Research : Comprehensive studies are required to fully elucidate its mechanisms of action and therapeutic potential.
Properties
CAS No. |
5454-50-2 |
---|---|
Molecular Formula |
C13H10N4OS |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanone |
InChI |
InChI=1S/C13H10N4OS/c18-10(9-4-2-1-3-5-9)6-19-13-11-12(15-7-14-11)16-8-17-13/h1-5,7-8H,6H2,(H,14,15,16,17) |
InChI Key |
CMZUNZSPFKIPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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